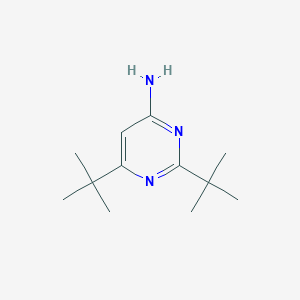

2,6-Di-tert-butylpyrimidin-4-amine

描述

Structure

3D Structure

属性

IUPAC Name |

2,6-ditert-butylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3/c1-11(2,3)8-7-9(13)15-10(14-8)12(4,5)6/h7H,1-6H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVPBWMWRQMJNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC(=N1)C(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701262541 | |

| Record name | 2,6-Bis(1,1-dimethylethyl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701262541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69050-90-4 | |

| Record name | 2,6-Bis(1,1-dimethylethyl)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69050-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Bis(1,1-dimethylethyl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701262541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Conformational Analysis

Basicity and Steric Hindrance

The pyrimidine (B1678525) ring contains two nitrogen atoms, and the exocyclic amino group contains a third. The lone pairs on these nitrogens can act as Brønsted-Lowry bases (proton acceptors) or Lewis bases (electron-pair donors). However, the two large tert-butyl groups at positions 2 and 6 create significant steric hindrance around the ring nitrogens. This steric shielding makes it difficult for these nitrogens to interact with bulky acids or electrophiles. acs.orgacs.org The exocyclic amino group at the 4-position is less hindered and is expected to be the primary site of protonation.

Related Sterically Hindered Pyrimidines and Pyridines

The properties of 2,6-di-tert-butylpyrimidin-4-amine can be inferred from well-studied, sterically hindered bases like 2,6-di-tert-butylpyridine. This pyridine (B92270) derivative is known as a "non-nucleophilic base" because its steric bulk allows it to abstract protons but prevents it from participating in nucleophilic substitution reactions. acs.orgacs.orgguidechem.com Similarly, 2,4,6-tri-tert-butylpyrimidine (B1306805) is another highly hindered base used in organic synthesis. These compounds are valuable in reactions where a strong base is needed but nucleophilic side reactions must be avoided. It is plausible that this compound could exhibit similar non-nucleophilic basicity, although the presence of the 4-amino group may modulate its reactivity compared to its pyridine and tri-tert-butylpyrimidine analogues.

Applications in Advanced Organic Synthesis

Precursor for N-Heterocyclic Carbene (NHC) Ligands (if applicable)

N-Heterocyclic Carbenes (NHCs) are a class of stable carbenes widely used as ligands in organometallic chemistry and catalysis. nsf.govnih.govnih.gov They are typically generated from N,N'-disubstituted imidazolium, triazolium, or related heterocyclic salts.

For 2,6-di-tert-butylpyrimidin-4-amine to serve as a precursor for an NHC, it would need to be converted into a pyrimidinium salt, followed by deprotonation. A potential route could involve N-alkylation or N-arylation of one of the ring nitrogens to form a quaternary ammonium (B1175870) salt. Subsequent deprotonation at the carbon atom situated between the two ring nitrogens (the C2 position) could, in principle, generate a carbene.

However, the structure of this compound presents a challenge for its use as a traditional NHC precursor. The target carbene center would be the C4 or C6 position if one were to quaternize the nitrogens at positions 1 and 3. Given the existing substitution pattern, this is not a straightforward pathway. A more plausible, though still speculative, scenario would involve using a related di-substituted pyrimidine (B1678525) that can be quaternized and then deprotonated at an available carbon between the nitrogen atoms. The steric bulk provided by the tert-butyl groups could be advantageous in stabilizing the resulting metal-NHC complex, a desirable feature in many catalytic systems. nsf.govnih.gov Without experimental evidence, the role of this compound as an NHC precursor remains hypothetical.

Theoretical and Computational Chemistry of 2,6 Di Tert Butylpyrimidin 4 Amine

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic characteristics of 2,6-Di-tert-butylpyrimidin-4-amine are governed by the interplay between the electron-deficient pyrimidine (B1678525) ring and the electron-donating amino and tert-butyl groups. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. wikipedia.orgpku.edu.cn

Computational analyses of substituted pyrimidines indicate that the pyrimidine ring is π-deficient, a characteristic that is enhanced by the presence of two electronegative nitrogen atoms. wikipedia.org This deficiency makes positions 2, 4, and 6 particularly electron-poor. wikipedia.org However, the presence of an amino group at the C4 position, a strong π-donor, and two tert-butyl groups at C2 and C6, which are weak inductive donors, counteracts this effect by increasing the electron density on the ring. ttu.ee

For this compound, the HOMO is expected to be delocalized across the aminopyrimidine system, with significant orbital coefficients on the exocyclic amino nitrogen and the ring nitrogen atoms. This is because the HOMO's location is typically concentrated on the molecular region with the highest electron-donating character. researchgate.netepstem.netyoutube.com The energy of the HOMO is directly related to the molecule's capacity to act as a nucleophile or base. pku.edu.cnyoutube.com Conversely, the LUMO is anticipated to be distributed primarily over the electron-deficient pyrimidine ring. The energy of the LUMO is an indicator of the molecule's ability to act as an electrophile. youtube.comyoutube.com The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. epstem.net

| Orbital | Estimated Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.2 | Exocyclic amino group and pyrimidine ring nitrogens |

| LUMO | -0.8 | Pyrimidine ring carbon and nitrogen atoms |

| HOMO-LUMO Gap | 5.4 | - |

pKa Prediction and Basicity Calculations in Various Solvents

The basicity of this compound is a complex property influenced by electronic and steric factors, as well as the solvent environment. The pyrimidine nucleus is inherently less basic than pyridine (B92270) (pKa of conjugate acid is 1.23 vs 5.30 for pyridine) due to the inductive, electron-withdrawing effect of the second ring nitrogen. wikipedia.orgstackexchange.com The 4-amino group, being strongly electron-donating, significantly increases the basicity of the molecule compared to unsubstituted pyrimidine.

However, the most dominant feature influencing its basicity is the profound steric hindrance exerted by the two tert-butyl groups at the C2 and C6 positions, which are ortho to the ring nitrogens. This steric bulk impedes the approach of a proton to the ring nitrogens and, perhaps more importantly, hinders the solvation of the resulting conjugate acid. stackexchange.comtuwien.at This effect is well-documented for 2,6-di-tert-butylpyridine, which is a much weaker base than predicted based on the electronic effects of the alkyl groups alone. stackexchange.com While the tert-butyl groups are electron-donating, which should increase basicity, the steric strain associated with protonation and subsequent solvation destabilizes the protonated form, thus lowering the pKa. stackexchange.comtuwien.at

Computational methods, such as those employing thermodynamic cycles with ab initio calculations (like G1 theory) and a polarizable continuum model (PCM) for solvation, are effective in predicting pKa values for related aminopyridines and can be applied here. nih.gov These calculations would likely predict a pKa value for this compound that is lower than that of 4-aminopyrimidine, reflecting the dominant steric effect.

| Compound | Experimental pKa (of conjugate acid) | Key Factors Influencing Basicity |

|---|---|---|

| Pyridine | 5.30 | Reference compound. |

| Pyrimidine | 1.23 | Inductive withdrawal by second nitrogen reduces basicity. stackexchange.com |

| 4-Aminopyrimidine | 5.7 | Electron-donating amino group increases basicity. |

| 2,6-Di-tert-butylpyridine | 3.58 (in 50% EtOH) | Steric hindrance severely reduces basicity despite alkyl donation. stackexchange.com |

| This compound | Predicted to be < 5.7 | Basicity enhanced by amino group but significantly reduced by steric hindrance from tert-butyl groups. |

Steric and Electronic Effects of the tert-Butyl Substituents

Quantitative Assessment of Steric Hindrance

The steric bulk of the tert-butyl groups is the defining structural characteristic of this compound. This steric hindrance can be quantitatively assessed using parameters like the Taft steric parameter (Eₛ). wikipedia.orgdalalinstitute.com The Eₛ value for a substituent is derived from the rates of acid-catalyzed hydrolysis of esters and provides a measure of its steric bulk near a reaction center. nih.gov The tert-butyl group has one of the largest (most negative) Eₛ values among common alkyl groups, quantifying its significant steric impact. wikipedia.org This large steric profile physically shields the adjacent ring nitrogens, hindering their interaction with protons or other electrophiles. numberanalytics.comlibretexts.org This steric blocking is a primary reason for the compound's classification as a "hindered base," similar to its pyridine analogue. wikipedia.org

| Substituent (R) | Taft Eₛ Value |

|---|---|

| Methyl | 0.00 |

| Ethyl | -0.07 |

| Isopropyl | -0.47 |

| tert-Butyl | -1.54 |

Source: Data derived from Taft equation principles. wikipedia.orgdalalinstitute.com

Influence on Aromaticity and Electron Density Distribution

The substituents on the pyrimidine ring modulate its aromaticity and the distribution of electron density. The aromaticity of the ring can be computationally evaluated using methods like Nucleus-Independent Chemical Shift (NICS), where large negative values inside the ring typically indicate higher aromatic character. researchgate.net The tert-butyl groups, through their electron-donating inductive effect, slightly increase the electron density of the ring. The amino group at C4, a powerful resonance donor, has a much more pronounced effect, significantly increasing the π-electron density on the pyrimidine ring. ttu.ee

Intermolecular Interactions and Solvation Studies

The solvation of this compound is characterized by a duality. The polar aminopyrimidine core readily engages in hydrogen bonding, while the bulky, nonpolar tert-butyl groups dominate hydrophobic interactions.

The primary sites for intermolecular hydrogen bonding are the exocyclic amino group, which can act as a hydrogen bond donor, and the two ring nitrogen atoms (N1 and N3), which are hydrogen bond acceptors. cdnsciencepub.comcdnsciencepub.com In protic solvents like water or methanol, these sites would be the focal points for the formation of a structured solvation shell. cdnsciencepub.com

However, the two large tert-butyl groups significantly influence the solvation process. They create substantial hydrophobic regions on the molecule and sterically obstruct the solvent's access to the adjacent ring nitrogen atoms. cdnsciencepub.com This steric hindrance to solvation is a critical factor in the reduced basicity of the compound, as it destabilizes the charged, protonated form which relies on strong solvent interactions for stabilization. tuwien.at

Synthesis and Characterization of Derivatives and Analogues

Modification of the Amino Group

The primary amino group at the C4 position of 2,6-di-tert-butylpyrimidin-4-amine is a key site for derivatization, allowing for the introduction of a wide array of functional groups. These modifications can significantly alter the compound's electronic properties, solubility, and intermolecular interactions.

Acyl, Sulfonyl, and Alkyl Derivatives

The nucleophilic nature of the 4-amino group facilitates its reaction with various electrophiles to yield N-substituted derivatives.

Acylation: The synthesis of N-acyl derivatives, such as N-(2,6-di-tert-butylpyrimidin-4-yl)acetamide, can be achieved through the reaction of this compound with acylating agents like acetyl chloride or acetic anhydride. The steric hindrance imposed by the adjacent tert-butyl groups can influence the reaction conditions required, potentially necessitating elevated temperatures or the use of a catalyst to facilitate the transformation. The resulting amides are generally stable compounds. The use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt) provides a convenient method for amide bond formation, particularly for electron-deficient amines and carboxylic acids. organic-chemistry.org

Sulfonylation: Similarly, N-sulfonyl derivatives can be prepared by reacting the parent amine with sulfonyl chlorides, for example, benzenesulfonyl chloride, in the presence of a base to neutralize the HCl byproduct. The synthesis of N-tert-butyl benzenesulfonamide (B165840) has been reported via the reaction of benzenesulfonamide with tert-butyl acrylate (B77674) or tert-butyl alcohol using catalysts like hafnium tetrachloride or zirconium tetrachloride. google.com Another method involves the reaction of benzenesulfonamide with methyl tert-butyl ether in the presence of a ternary catalyst system. google.com These methods, while not directly applied to this compound, suggest viable synthetic routes. The resulting sulfonamides are of interest due to their distinct electronic and structural properties.

Alkylation: Direct N-alkylation of the 4-amino group can be more challenging due to the potential for over-alkylation and the steric hindrance from the tert-butyl groups. However, methods for the N-alkylation of sterically hindered amines have been developed. For instance, reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, can provide a controlled route to N-alkyl derivatives. A new N7 direct regioselective method for introducing tert-alkyl groups into 6-substituted purine (B94841) derivatives has been developed using N-trimethylsilylated purines and a tert-alkyl halide with SnCl4 as a catalyst, which could potentially be adapted for the N-alkylation of this compound. nih.gov

| Derivative Type | General Reaction | Reagents and Conditions | Resulting Functional Group |

| Acyl | Acylation | Acyl chloride, acid anhydride, or carboxylic acid with coupling agents (e.g., EDC, DMAP) | Amide |

| Sulfonyl | Sulfonylation | Sulfonyl chloride in the presence of a base | Sulfonamide |

| Alkyl | Reductive Amination | Aldehyde or ketone with a reducing agent (e.g., NaBH3CN) | Secondary or Tertiary Amine |

Amide and Urea (B33335) Linkages

The formation of amide and urea linkages extends the molecular complexity and introduces new hydrogen bonding capabilities.

Amide Linkages: As discussed in the previous section, the formation of an amide bond at the 4-amino position is a common and versatile modification. A variety of carboxylic acids can be coupled with this compound to introduce diverse functionalities. The choice of coupling agent and reaction conditions is crucial, especially when dealing with sterically hindered or electronically deactivated substrates. organic-chemistry.org

Urea Linkages: The synthesis of urea derivatives of this compound can be accomplished through several synthetic routes. One common method involves the reaction of the amine with an isocyanate. For example, reacting this compound with phenyl isocyanate would yield 1-(2,6-di-tert-butylpyrimidin-4-yl)-3-phenylurea. The reaction typically proceeds under mild conditions. Alternative methods for urea synthesis include the use of phosgene (B1210022) equivalents or the reaction of amines with carbamates. nih.gov A mild and efficient library synthesis technique has been developed for the synthesis of ureas from carbamic acids derived from the DBU-catalyzed reaction of amines and gaseous carbon dioxide. nih.gov

| Linkage Type | General Reaction | Key Reagents | Resulting Linkage |

| Amide | Amide Coupling | Carboxylic Acid, Coupling Agents (e.g., DCC, EDC) | -CO-NH- |

| Urea | Reaction with Isocyanate | Isocyanate (e.g., Phenyl isocyanate) | -NH-CO-NH- |

Variation of the Alkyl Substituents at Positions 2 and 6

The tert-butyl groups at the C2 and C6 positions are defining features of the molecule, imparting significant steric bulk. Modifying these substituents can have a profound impact on the compound's properties.

Impact of Steric Bulk on Chemical Properties and Reactivity

The steric hindrance provided by the 2,6-di-tert-butyl groups significantly influences the reactivity of the pyrimidine (B1678525) ring and the 4-amino group. This steric shielding can protect the ring from nucleophilic attack and can also affect the acidity and nucleophilicity of the amino group.

Research on sterically hindered pyridines, such as 2,6-di-tert-butylpyridine, has shown that the bulky substituents can prevent coordination to certain Lewis acids while still allowing for protonation. wikipedia.orgcymitquimica.com This "non-nucleophilic strong base" character is a direct consequence of steric hindrance. It is plausible that similar effects are at play in this compound, where the tert-butyl groups modulate the reactivity of the pyrimidine nitrogen atoms and the exocyclic amino group. For instance, the steric hindrance can make the N-acylation or N-alkylation of the 4-amino group more challenging, requiring more forcing conditions compared to less hindered aminopyrimidines. oregonstate.edu

Synthesis of Chiral Analogues

The introduction of chirality into the this compound scaffold can lead to compounds with stereospecific properties. This can be achieved by replacing the achiral tert-butyl groups with chiral alkyl substituents.

The synthesis of such chiral analogues would typically start from chiral building blocks. For example, a chiral amino acid could be used as a starting material to construct a chiral amidine, which could then be used in a pyrimidine synthesis. The synthesis of chiral pyrimidine-substituted diester D-A cyclopropanes has been reported via a highly enantioselective cyclopropanation, showcasing a method to introduce chirality in pyrimidine-containing molecules. rsc.org Furthermore, organocatalyzed enantioselective amination reactions have been developed for the synthesis of helically chiral molecules, demonstrating advanced strategies for creating chiral amines. researchgate.netspringernature.comnih.gov While these methods have not been specifically applied to this compound, they represent powerful tools for the synthesis of its chiral analogues. The synthesis of chiral Cu(II) complexes from a pro-chiral Schiff base ligand has also been reported, indicating another avenue for creating chiral catalysts that could potentially be used in the asymmetric synthesis of pyrimidine derivatives. nih.gov

Exploration of Pyrimidine Ring Substitutions

Beyond modification of the existing substituents, the pyrimidine ring itself can be a target for further functionalization. Introducing substituents at the C5 position, for instance, can significantly alter the electronic properties of the ring.

One common strategy for pyrimidine ring substitution is halogenation. The reaction of 2,6-di-tert-butylpyrimidine with halogenating agents could potentially lead to the introduction of a halogen atom at the C5 position. This halogenated derivative would then serve as a versatile intermediate for further transformations, such as cross-coupling reactions, to introduce a wide variety of substituents.

The synthesis of pyrimidine-based metal ligands often involves the construction of the pyrimidine core via cyclization of an amidine and a substituted propenone, followed by appendage of other groups through coupling reactions. researchgate.net This general methodology is amenable to functionalization at several positions on the ligand framework and could be adapted for the synthesis of 5-substituted 2,6-di-tert-butylpyrimidin-4-amines.

Introduction of Additional Functional Groups

Detailed research findings on the direct introduction of additional functional groups onto the this compound scaffold are not extensively documented in publicly available scientific literature. The significant steric hindrance imposed by the two tert-butyl groups flanking the nitrogen atoms on the pyrimidine ring, as well as the existing amino group, presents a considerable challenge for typical electrophilic or nucleophilic substitution reactions.

However, the primary amine at the C4 position offers a potential site for functionalization. Standard reactions involving primary amines, such as acylation or N-alkylation, could theoretically be employed. For instance, the protection of the amine with a tert-butyloxycarbonyl (Boc) group is a common strategy for modulating reactivity in related amine-containing compounds. This reaction typically proceeds using di-tert-butyl dicarbonate, often in the presence of a base. While specific examples for this compound are scarce, this method is a fundamental tool for amine protection.

Halogenation and Cross-Coupling Strategies for Diversification

A powerful and versatile strategy for the diversification of heteroaromatic compounds involves halogenation followed by palladium-catalyzed cross-coupling reactions. This two-step process allows for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions on the pyrimidine ring, which would be difficult to achieve through other means.

Halogenation: The first step in this diversification strategy is the regioselective installation of a halogen atom (typically bromine or chlorine) onto the pyrimidine core. While specific protocols for the halogenation of this compound are not widely reported, methods for halogenating related pyrimidine systems often utilize reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The position of halogenation would be dictated by the electronic and steric environment of the pyrimidine ring.

Cross-Coupling Reactions: Once a halogenated derivative of this compound is obtained, it can serve as a key intermediate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their broad substrate scope and functional group tolerance. wikipedia.orgyoutube.com

Suzuki-Miyaura Coupling: This reaction pairs the halogenated pyrimidine with an organoboron reagent (a boronic acid or boronic ester) to form a new C-C bond. academie-sciences.frnih.gov This method is exceptionally useful for introducing aryl or heteroaryl substituents, creating biaryl structures that are prevalent in pharmaceuticals. The general conditions involve a palladium catalyst, such as Pd(PPh₃)₄, and a base. academie-sciences.frnih.gov

Buchwald-Hartwig Amination: To form a new C-N bond, the Buchwald-Hartwig amination is the premier method. wikipedia.orgrug.nl It couples the halogenated pyrimidine with a primary or secondary amine. nih.gov This reaction typically requires a palladium catalyst and a specialized phosphine (B1218219) ligand, which is crucial for the catalytic cycle. wikipedia.orgrug.nl The choice of ligand can be critical, especially when dealing with sterically hindered substrates. rug.nl

The successful application of these cross-coupling strategies would yield a diverse library of this compound analogues, functionalized at a previously unreactive position of the pyrimidine ring. The table below outlines the hypothetical diversification of a halogenated precursor through these methods.

Data Tables

Table 1: Hypothetical Cross-Coupling Reactions for Diversification of a Halogenated this compound Precursor

| Entry | Coupling Type | Coupling Partner | Catalyst/Ligand System | Product Class |

| 1 | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Aryl-substituted pyrimidine |

| 2 | Suzuki-Miyaura | Pyridine-3-boronic acid | Pd(PPh₃)₄ / K₂CO₃ | Heteroaryl-substituted pyrimidine |

| 3 | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP / NaOtBu | N-heterocyclic pyrimidine |

| 4 | Buchwald-Hartwig | Aniline | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | Diaryl-amine derivative |

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2,6-Di-tert-butylpyrimidin-4-amine, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step nucleophilic substitution or condensation reactions. For example, pyrimidine core formation can be achieved using tert-butyl groups introduced via alkylation or Suzuki coupling. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity in substitution steps .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling reactions to install bulky tert-butyl groups .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 1:3) yields pure products, as evidenced by Rf values (0.10–0.51) .

- Optimization : Adjusting stoichiometry of tert-butylating agents and monitoring reaction progress via TLC can improve yields (reported up to 80% in analogous systems) .

Q. How can researchers validate the structural integrity and purity of this compound?

- Analytical techniques :

- 1H NMR : Look for characteristic peaks: tert-butyl protons at δ 1.2–1.4 ppm (singlet) and pyrimidine ring protons at δ 6.5–8.5 ppm .

- Melting point : Sharp melting ranges (e.g., 160–162°C) indicate purity; deviations suggest impurities .

- Mass spectrometry : Confirm molecular weight (e.g., 263.4 g/mol for C₁₂H₂₁N₃) with ESI-MS or MALDI-TOF.

Advanced Research Questions

Q. What strategies address contradictions in reported bioactivity data for this compound derivatives?

- Root cause analysis :

- Structural variability : Minor substituent changes (e.g., methyl vs. methoxy groups) drastically alter bioactivity. Compare derivatives like N-aryl vs. N-alkyl analogs .

- Assay conditions : Differences in cell lines (e.g., bacterial vs. mammalian) or enzyme isoforms may explain discrepancies. Standardize protocols using controls from studies like .

- Resolution : Perform head-to-head bioassays under identical conditions and validate via dose-response curves.

Q. How do steric effects from tert-butyl groups influence the compound’s reactivity and pharmacological profile?

- Steric hindrance : Bulky tert-butyl groups restrict rotational freedom, stabilizing specific conformations. This can:

- Reduce metabolic degradation : Enhanced stability in cytochrome P450 assays .

- Modulate binding affinity : Use molecular docking (e.g., AutoDock Vina) to compare interactions with targets like kinases or GPCRs .

- Experimental validation : Synthesize analogs with smaller substituents (e.g., methyl) and compare pharmacokinetic parameters (e.g., logP, IC₅₀) .

Q. What computational approaches predict the solubility and aggregation behavior of this compound in aqueous systems?

- Methods :

- Molecular dynamics (MD) simulations : Simulate solvation free energy using tools like GROMACS.

- COSMO-RS : Predict solubility limits based on charge density surfaces .

- Empirical validation : Compare computational results with experimental solubility tests in buffered solutions (pH 7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。